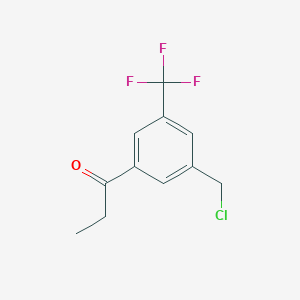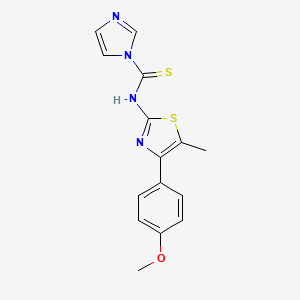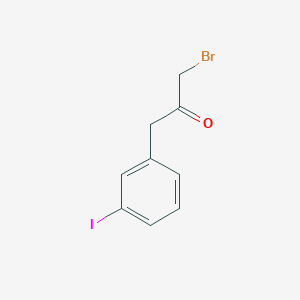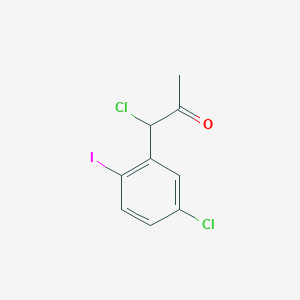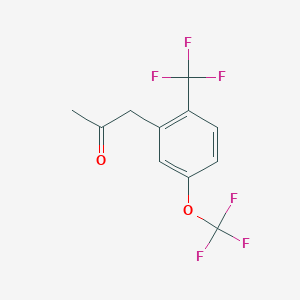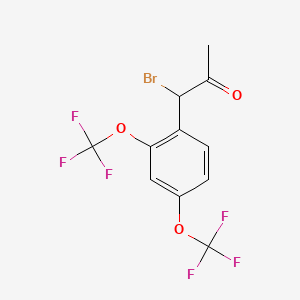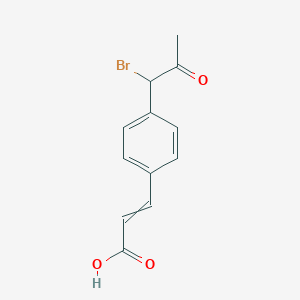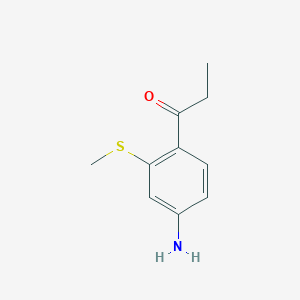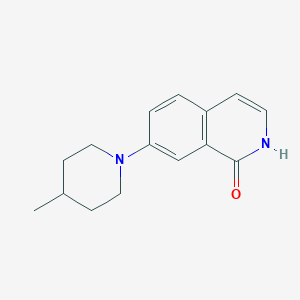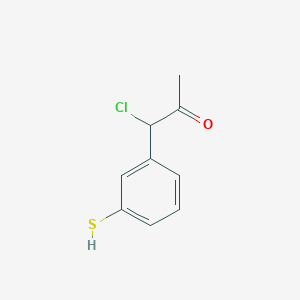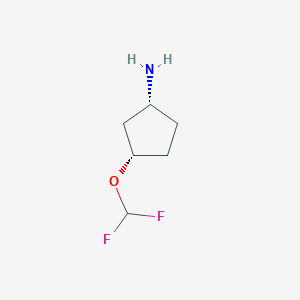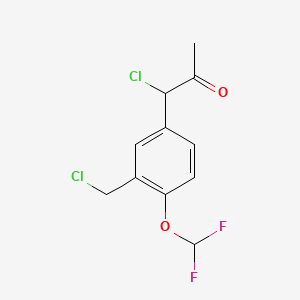
2-(4-Cyano-2-nitroanilino)-3-(4-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(4-CYANO-2-NITRO-PHENYL)-L-TYROSINE is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a cyano group and a nitro group attached to a phenyl ring, which is further connected to an L-tyrosine moiety. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-CYANO-2-NITRO-PHENYL)-L-TYROSINE typically involves multi-step organic reactions. One common approach is the nitration of a phenyl ring followed by the introduction of a cyano group. The L-tyrosine moiety is then attached through an amide bond formation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of (S)-N-(4-CYANO-2-NITRO-PHENYL)-L-TYROSINE may involve large-scale nitration and cyanation reactions, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(4-CYANO-2-NITRO-PHENYL)-L-TYROSINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be converted to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium hydroxide.
Major Products
The major products formed from these reactions include amino derivatives, substituted phenyl compounds, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-N-(4-CYANO-2-NITRO-PHENYL)-L-TYROSINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of (S)-N-(4-CYANO-2-NITRO-PHENYL)-L-TYROSINE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyano-2-nitrophenol
- 4-Cyano-2-nitrophenylboronic acid
- 4-tert-Butylphenol
Uniqueness
(S)-N-(4-CYANO-2-NITRO-PHENYL)-L-TYROSINE stands out due to its specific stereochemistry and the presence of both cyano and nitro groups, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C16H13N3O5 |
|---|---|
Poids moléculaire |
327.29 g/mol |
Nom IUPAC |
2-(4-cyano-2-nitroanilino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H13N3O5/c17-9-11-3-6-13(15(8-11)19(23)24)18-14(16(21)22)7-10-1-4-12(20)5-2-10/h1-6,8,14,18,20H,7H2,(H,21,22) |
Clé InChI |
CSUSNCXDVUIPAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




